molecular formula C16H13Cl2F B12678976 1-Chloro-4-(4-chloro-1-(4-fluorophenyl)-1-butenyl)benzene CAS No. 83929-31-1

1-Chloro-4-(4-chloro-1-(4-fluorophenyl)-1-butenyl)benzene

Cat. No.: B12678976
CAS No.: 83929-31-1
M. Wt: 295.2 g/mol
InChI Key: KGGHMPJQVZWWES-CFZMTHNTSA-N
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Description

1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE is an organic compound with the molecular formula C16H13Cl2F It is a derivative of butenylbenzene, characterized by the presence of chlorine and fluorine atoms attached to the phenyl and butenyl groups

Preparation Methods

The synthesis of 1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1-(4-fluorophenyl)butan-1-one with a chlorinating agent under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chlorination process .

Industrial production methods for this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium iodide.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE can be compared with other similar compounds, such as:

The uniqueness of 1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

83929-31-1

Molecular Formula

C16H13Cl2F

Molecular Weight

295.2 g/mol

IUPAC Name

1-chloro-4-[(E)-4-chloro-1-(4-fluorophenyl)but-1-enyl]benzene

InChI

InChI=1S/C16H13Cl2F/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h2-10H,1,11H2/b16-2-

InChI Key

KGGHMPJQVZWWES-CFZMTHNTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C\CCCl)/C2=CC=C(C=C2)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=CCCCl)C2=CC=C(C=C2)Cl)F

Origin of Product

United States

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